molecular formula C18H17NO3 B10951721 (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-(4-methylphenyl)prop-2-en-1-one

(2E)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-(4-methylphenyl)prop-2-en-1-one

Cat. No.: B10951721
M. Wt: 295.3 g/mol
InChI Key: FFXACCXCCNORLV-CMDGGOBGSA-N
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Description

(2E)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-(4-methylphenyl)prop-2-en-1-one is a complex organic compound that features a benzodioxin ring fused with an amino group and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-(4-methylphenyl)prop-2-en-1-one typically involves the condensation of 2,3-dihydro-1,4-benzodioxin-6-amine with 4-methylbenzaldehyde under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-(4-methylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-(4-methylphenyl)prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-(4-methylphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammation or cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-phenylprop-2-en-1-one
  • (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-(4-chlorophenyl)prop-2-en-1-one

Uniqueness

(2E)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-(4-methylphenyl)prop-2-en-1-one is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.

Properties

Molecular Formula

C18H17NO3

Molecular Weight

295.3 g/mol

IUPAC Name

(E)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-(4-methylphenyl)prop-2-en-1-one

InChI

InChI=1S/C18H17NO3/c1-13-2-4-14(5-3-13)16(20)8-9-19-15-6-7-17-18(12-15)22-11-10-21-17/h2-9,12,19H,10-11H2,1H3/b9-8+

InChI Key

FFXACCXCCNORLV-CMDGGOBGSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=C/NC2=CC3=C(C=C2)OCCO3

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=CNC2=CC3=C(C=C2)OCCO3

Origin of Product

United States

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